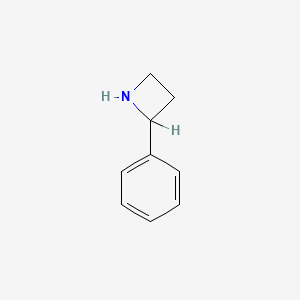

2-Phenylazetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNGGMJEJSANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340982 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22610-18-0 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylazetidine: Structure, Properties, and Synthetic Utility

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and constrained three-dimensional geometry provide a unique structural framework that chemists can exploit to fine-tune the pharmacological properties of bioactive molecules. Among substituted azetidines, 2-phenylazetidine stands out as a cornerstone building block. The presence of the phenyl group at the C2 position not only introduces a site for aromatic interactions but also activates the benzylic C2-N bond, influencing the ring's reactivity. This guide provides an in-depth analysis of the chemical properties, structure, reactivity, and synthetic methodologies associated with the this compound core, offering valuable insights for researchers in drug discovery and synthetic organic chemistry.

Part 1: Molecular Structure and Physicochemical Properties

Molecular Structure and Stereochemistry

This compound is a cyclic amine featuring a saturated four-membered ring with a phenyl substituent at the C2 position. This substitution renders the C2 carbon a stereocenter, meaning this compound exists as a pair of enantiomers: (S)-2-phenylazetidine and (R)-2-phenylazetidine. The absolute stereochemistry at this position is a critical determinant of biological activity in its derivatives, making stereoselective synthesis a key focus in its application.[1] The azetidine ring itself is not planar and possesses a puckered conformation, which, combined with the bulky phenyl group, dictates the spatial orientation of other substituents and influences its interaction with biological targets. The inherent strain of the four-membered ring (approximately 26 kcal/mol) is a defining feature, making the ring susceptible to cleavage under certain conditions—a property that can be strategically employed in synthesis.

Caption: Molecular structure of this compound, highlighting the chiral center.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[2] It is soluble in common organic solvents but only slightly soluble in water. The physical properties are summarized in the table below, compiled from reliable supplier and database sources.

| Property | Value | Reference(s) |

| CAS Number | 22610-18-0 | [3] |

| Molecular Formula | C₉H₁₁N | [3][4] |

| Molecular Weight | 133.19 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 216 °C at 760 mmHg | [3] |

| Density | 1.015 g/cm³ | [3] |

| Refractive Index | 1.547 | [3] |

| Flash Point | 85.2 °C | [3] |

| InChI Key | CLNGGMJEJSANIE-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Full spectral data for the parent this compound is not widely published. However, characterization is routinely performed on its N-protected derivatives, such as the N-Boc (tert-butoxycarbonyl) protected form, which is a stable and common synthetic intermediate. The key spectroscopic features of the core structure can be inferred from such derivatives.

-

¹H NMR: The proton spectrum would be characterized by a multiplet for the aromatic protons (typically ~7.2-7.4 ppm). The benzylic proton at the C2 position (the stereocenter) would appear as a distinct multiplet, often a triplet or doublet of doublets, in the range of 4.0-4.5 ppm. The methylene protons at C3 and C4 would show complex splitting patterns in the upfield region (~2.0-3.5 ppm) due to geminal and vicinal coupling. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show signals for the six aromatic carbons, with the ipso-carbon appearing around 140-145 ppm and the others in the 125-129 ppm range. The key signals for the azetidine ring would include the benzylic C2 carbon at ~60-65 ppm and the C3 and C4 carbons at higher field, typically ~25-45 ppm.

-

IR Spectroscopy: The infrared spectrum would display characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amine. C-H stretching from the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The electron impact mass spectrum would show a molecular ion peak (M⁺) at m/z = 133. The primary fragmentation pattern would involve the loss of a hydrogen atom to form a stable azetidinium ion or cleavage of the ring. A prominent peak at m/z = 104, corresponding to a styrene radical cation ([C₈H₈]⁺), is also expected from benzylic cleavage.[4]

Part 2: Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by two key features: the nucleophilicity of the nitrogen atom and the strain of the four-membered ring.

N-Functionalization: Protection and Derivatization

The secondary amine of this compound is readily functionalized. This is often the first step in a synthetic sequence to install a protecting group or to build more complex molecular architectures. N-acylation, N-alkylation, N-sulfonylation, and N-arylation are all common transformations. The N-Boc group is frequently used for protection due to its stability in various conditions and its straightforward removal under acidic conditions.

-

Rationale: This protocol employs di-tert-butyl dicarbonate (Boc₂O) to protect the nitrogen atom. A base like triethylamine (TEA) is used to scavenge the acid byproduct and drive the reaction to completion. Dichloromethane (DCM) is a suitable inert solvent.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.

-

Ring-Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group (e.g., tosyl, nosyl, or Boc). These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond. Lewis acids can be used to catalyze this process by coordinating to the nitrogen atom, further activating the ring.

Sources

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 22610-18-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 22610-18-0 [chemnet.com]

- 4. This compound | C9H11N | CID 568971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Synthesis of 2-Phenylazetidine from simple building blocks

An In-depth Technical Guide to the Synthesis of 2-Phenylazetidine from Simple Building Blocks

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Its incorporation into molecular scaffolds can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility, while also providing a rigid conformational constraint that can enhance binding affinity to biological targets.[2] Among substituted azetidines, this compound serves as a valuable building block for the synthesis of more complex pharmaceuticals and agrochemicals.[3]

However, the synthesis of azetidines is often challenging due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes ring formation entropically and enthalpically less favorable compared to the formation of five- or six-membered rings. Consequently, synthetic routes must be carefully designed to overcome this barrier and avoid competing side reactions such as polymerization or elimination.[4]

This technical guide provides a detailed exploration of robust and efficient synthetic strategies for the preparation of this compound from simple, readily available starting materials. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and optimization. The protocols described herein are selected for their reliability, scalability, and adaptability, making them suitable for researchers in both academic and industrial settings.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the azetidine ring predominantly relies on intramolecular cyclization reactions, where a C-N bond is formed to close the four-membered ring. Several strategic approaches have been developed, each with its own set of advantages and limitations. The most common strategies for synthesizing 2-substituted azetidines are summarized below.

Caption: Core strategies for the synthesis of this compound.

The most prevalent and versatile of these methods is the intramolecular SN2 cyclization of a γ-functionalized amine.[5] This approach offers excellent control over substitution patterns and stereochemistry. The other methods, such as [2+2] cycloadditions and the reduction of β-lactams, also provide viable pathways, though they may have different substrate scope and functional group tolerance.[6][7]

Method 1: Synthesis via Imino Aldol Reaction and Cyclization of a γ-Amino Alcohol

This strategy provides a reliable route to N-protected 2-phenylazetidines. The key steps involve the formation of a β-amino ester via an imino aldol reaction, followed by reduction to the corresponding γ-amino alcohol, and subsequent activation and cyclization.[8] The use of a tosyl protecting group for the nitrogen atom is advantageous as it activates the molecule for subsequent reactions and can be removed under specific conditions if the free amine is desired.

Experimental Protocol

This protocol is adapted from the work of Ghorai and coworkers for the synthesis of 2-aryl-N-tosylazetidines.[8]

Step 1: Synthesis of N-Tosyl-β-aminoester (1)

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve tert-butyl acetate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution to the tert-butyl acetate solution and stir for 45 minutes to generate the ester enolate.

-

Add a solution of N-tosylbenzaldimine (prepared from benzaldehyde and p-toluenesulfonamide) (1.0 eq) in THF to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-tosyl-β-aminoester 1 .

Step 2: Reduction to γ-Amino Alcohol (2)

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere.

-

Slowly add a solution of the N-tosyl-β-aminoester 1 (1.0 eq) in THF to the LAH suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol 2 , which is often used in the next step without further purification.

Step 3: Cyclization to 2-Phenyl-N-tosylazetidine (3)

-

Dissolve the crude γ-amino alcohol 2 (1.0 eq) in THF.

-

Add powdered potassium hydroxide (KOH) (3.0 eq) to the solution.

-

Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise to the mixture at room temperature.

-

Reflux the reaction mixture for 30-60 minutes, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the solids.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 2-phenyl-N-tosylazetidine 3 .

Mechanistic Insights & Rationale

The success of this multi-step synthesis hinges on the careful execution of each transformation.

Caption: Workflow for the synthesis of 2-phenyl-N-tosylazetidine.

-

Imino Aldol Reaction: The use of LDA, a strong, non-nucleophilic base, ensures the complete and rapid formation of the ester enolate, minimizing self-condensation of the tert-butyl acetate. The reaction is performed at low temperature (-78 °C) to control the reactivity of the enolate and prevent side reactions.

-

Reduction: LAH is a powerful reducing agent capable of reducing the ester functionality to a primary alcohol. Using an excess of LAH ensures the reaction goes to completion.

-

Cyclization: This final step is a classic example of an intramolecular Williamson ether synthesis variant, leading to the formation of the C-N bond. The hydroxyl group of the γ-amino alcohol is first activated by reaction with TsCl to form a tosylate, an excellent leaving group. The sulfonamide proton is sufficiently acidic to be deprotonated by KOH, generating an intramolecular nucleophile (the nitrogen anion) which then displaces the tosylate via an SN2 reaction to form the strained azetidine ring. Performing this as a one-pot reaction (in situ activation and cyclization) is efficient.[8]

Method 2: Scalable, Diastereoselective Synthesis from Epichlorohydrin

This two-step method provides a highly efficient and scalable route to a variety of substituted azetidines, including this compound derivatives.[9] It starts from readily available epichlorohydrin and a primary or secondary amine. The key is a kinetically controlled ring-closure that favors the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.

Experimental Protocol

This protocol is adapted from the work of Palkó and coworkers.[9] For the synthesis of N-benzyl-2-phenylazetidine, one would start with benzylamine and a styrene oxide derivative, but the principle is demonstrated here starting with epichlorohydrin. A more direct route to a this compound precursor using this method involves reacting N-benzylamine with 2-phenyloxirane.

Step 1: Preparation of N-Benzyl-1-(oxiran-2-yl)methanamine

-

To a solution of benzylamine (1.0 eq) in a mixture of ethanol and water, add epichlorohydrin (1.0 eq) dropwise at 0 °C.

-

Allow the mixture to stir and warm to room temperature for 5 hours.

-

Cool the mixture back to 0 °C and add toluene and solid sodium hydroxide (NaOH).

-

Stir the resulting mixture vigorously at 25 °C for 16 hours. This step closes the epoxide ring.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

Add water to the residue and extract the product with dichloromethane (4x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the amino-epoxide intermediate.

Step 2: Cyclization to N-Benzyl-2-phenylazetidine (Note: The reference describes the formation of various azetidines. The following is a generalized cyclization procedure based on their work, adapted for a 2-phenyl substituted precursor which would be synthesized analogously.)

-

Dissolve the corresponding amino-epoxide precursor (e.g., 1-(benzylamino)-3-phenylpropan-2-ol, which would be synthesized from benzylamine and 2-phenyloxirane) in an appropriate anhydrous solvent like THF under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong base such as n-butyllithium (2.2 eq) dropwise. The first equivalent deprotonates the amine and alcohol, and the second initiates the cyclization chemistry.

-

Stir the reaction at low temperature for a specified time, monitoring by TLC. The reaction conditions are crucial for favoring the 4-exo-tet cyclization (azetidine formation) over the 5-endo-tet cyclization (pyrrolidine formation).

-

Quench the reaction with a proton source (e.g., saturated aqueous NH4Cl).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by column chromatography to yield the desired this compound derivative.

Mechanistic Insights & Rationale

This synthesis relies on the precise control of reaction conditions to achieve the desired regioselectivity in the ring-closing step.

Caption: Key steps in the diastereoselective synthesis from an epoxide.

-

Epoxide Opening: The initial reaction between the amine and the epoxide (or its precursor, epichlorohydrin) is a standard nucleophilic ring-opening, which proceeds regioselectively at the less hindered carbon atom.

-

Kinetically Controlled Cyclization: The crucial step is the base-mediated intramolecular cyclization. According to Baldwin's rules, the 4-exo-tet cyclization required for azetidine formation is kinetically favored over the 5-endo-tet cyclization that would lead to a five-membered ring.[9] The use of a strong, non-coordinating base at low temperatures enhances this kinetic preference, allowing for the selective formation of the strained four-membered ring. The choice of solvent and counter-ion can also play a significant role in directing the outcome of this reaction.

Quantitative Data Summary

| Feature | Method 1 (Imino Aldol Route) | Method 2 (Epoxide Route) |

| Starting Materials | Benzaldehyde, p-toluenesulfonamide, tert-butyl acetate | Amine (e.g., benzylamine), 2-phenyloxirane |

| Key Reagents | LDA, LiAlH4, TsCl, KOH | Strong base (e.g., n-BuLi) |

| Number of Steps | 3 | 2 |

| Typical Overall Yield | Good to Excellent[8] | Moderate to Good[9] |

| Key Advantage | Well-established, reliable transformations | Scalable, high diastereoselectivity[9] |

| Considerations | Requires N-protection (tosyl group) | Requires cryogenic temperatures and strictly anhydrous conditions |

Conclusion

The synthesis of this compound from simple building blocks is a challenging yet achievable goal for the synthetic chemist. This guide has detailed two robust and field-proven methodologies that offer distinct advantages. The imino aldol approach provides a reliable, multi-step route yielding an N-tosyl protected product, which is itself a versatile intermediate.[8] The diastereoselective cyclization of an amino-epoxide precursor represents a more convergent and scalable strategy, capitalizing on kinetically controlled ring closure to favor the formation of the desired four-membered ring.[9]

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability requirements, and the availability of starting materials and reagents. By understanding the mechanistic principles that govern the formation of the strained azetidine ring, researchers and drug development professionals can effectively troubleshoot and adapt these protocols to access a wide array of novel this compound derivatives for various applications.

References

-

Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL: [Link]

-

Title: Methods for the synthesis of azetidines. Source: ResearchGate URL: [Link]

-

Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES, Vol. 84, No. 1, 2012 URL: [Link]

-

Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL: [Link]

-

Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry URL: [Link]

-

Title: A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions Source: Tetrahedron Letters URL: [Link]

-

Title: Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL: [Link]

-

Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: ResearchGate URL: [Link]

-

Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature Portfolio URL: [Link]

-

Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Source: University of Birmingham URL: [Link]

-

Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

-

Title: The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Source: ResearchGate URL: [Link]

-

Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: Royal Society of Chemistry URL: [Link]

-

Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]

-

Title: Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine Source: PubMed URL: [Link]

-

Title: Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Reductive Amination Review Source: Erowid URL: [Link]

-

Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene Source: National Institutes of Health (NIH) URL: [Link]

-

Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: ResearchGate URL: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. CAS 22610-18-0: this compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Synthesis of Azetidines [manu56.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. home.iitk.ac.in [home.iitk.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

Literature review of 2-arylazetidine derivatives

An In-depth Technical Guide to 2-Arylazetidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules.[1][2][3] The introduction of an aryl substituent at the 2-position of the azetidine ring creates a class of compounds, 2-arylazetidines, with significant potential in drug discovery.[4] This technical guide provides a comprehensive literature review of 2-arylazetidine derivatives, intended for researchers, scientists, and drug development professionals. It covers the core aspects of their synthesis, spectroscopic characterization, chemical reactivity, and diverse biological activities, with a focus on their therapeutic applications. The guide also includes detailed experimental protocols for key synthetic methodologies and visual diagrams to illustrate complex pathways, offering both a theoretical foundation and practical insights into this important class of heterocycles.

Introduction

The Azetidine Scaffold in Medicinal Chemistry

Azetidines are saturated four-membered nitrogen heterocycles that have garnered considerable attention in contemporary drug discovery.[1][3] Their inherent ring strain, while making them more stable than their three-membered aziridine counterparts, provides a unique vector for chemical reactivity and biological interactions.[2][5] The incorporation of an azetidine moiety into a drug candidate can lead to improved metabolic stability, bioavailability, and binding affinity. At least seven approved drugs contain the azetidine residue, and many more are in various stages of clinical development, highlighting the significance of this scaffold.[1]

Significance of the 2-Aryl Substitution

The presence of an aryl group at the 2-position of the azetidine ring introduces a key structural element that can profoundly influence the molecule's properties. The aryl group can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding.[6] Furthermore, the electronic nature and substitution pattern of the aryl ring provide a handle for fine-tuning the pharmacological profile of the derivatives. The synthesis of 2-arylazetidines has been an area of active research, with numerous methods developed to access these valuable compounds.[4]

Synthetic Methodologies for 2-Arylazetidines

The construction of the strained 2-arylazetidine ring system requires specific synthetic strategies. Several approaches have been developed, ranging from classical cycloadditions to modern catalytic methods.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been successfully applied to the synthesis of azetidine derivatives.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a widely used method for the preparation of β-lactams (2-azetidinones).[7][8] While this method directly yields the oxidized azetidin-2-one ring, these intermediates can be subsequently reduced to the corresponding azetidines. The stereoselectivity of the Staudinger synthesis can be complex, often yielding a mixture of cis and trans isomers.[7]

Photochemical [2+2] cycloaddition reactions, such as the aza-Paterno-Büchi reaction, offer another route to the azetidine core.[5] For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using visible light has been reported to produce azetidines.[5] This method provides a means to construct the four-membered ring under mild conditions.

Intramolecular Cyclization Strategies

The formation of the azetidine ring via intramolecular nucleophilic substitution is a common and effective strategy.

A versatile and widely used method for the synthesis of 2-arylazetidines involves the cyclization of γ-amino alcohols. A general route starts from the reaction of an N-tosylarylaldimine with an ester enolate to form an N-tosyl-β-aminoester.[9] This intermediate is then reduced to the corresponding γ-amino alcohol, which can be cyclized to the 2-aryl-N-tosylazetidine.[9]

Caption: General synthetic pathway to 2-aryl-N-tosylazetidines.

A highly efficient, scalable, and diastereoselective method for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines.[4] The key step is a kinetically controlled intramolecular cyclization using a strong base, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase), which favors the formation of the four-membered ring over the thermodynamically more stable five-membered ring.[4]

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of chiral 2-arylazetidines is of great importance for their application in medicinal chemistry.

The use of chiral auxiliaries, such as optically active α-methylbenzylamine, has been employed for the asymmetric synthesis of azetidine-2-carboxylic acid, a key building block.[10] The chiral auxiliary directs the stereochemical outcome of the reaction and can be removed in a later step.

More recently, catalytic asymmetric methods have gained prominence. For example, a highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst has been reported to provide access to chiral 2,3-disubstituted azetidines.[11] This method allows for the installation of two versatile functionalities with the concomitant construction of two new stereogenic centers in a single step.[11]

Spectroscopic Characterization

The structural elucidation of 2-arylazetidine derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern and stereochemistry of the azetidine ring. The coupling constants between the protons on the azetidine ring can provide information about their relative stereochemistry (cis or trans).[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[4]

Chemical Reactivity and Functionalization

The strained nature of the azetidine ring endows it with unique reactivity, allowing for a variety of chemical transformations.

-

Ring-Opening Reactions: The azetidine ring can undergo nucleophilic ring-opening reactions, often mediated by Lewis acids.[9] For example, N-tosylazetidines can be opened with halide ions in the presence of ZnI2 to afford γ-haloamines.[9] This reactivity provides a pathway to linear amino compounds from the cyclic precursors.

-

N-Functionalization: The nitrogen atom of the azetidine ring can be readily functionalized, for example, by acylation or alkylation, allowing for the introduction of diverse substituents.

-

C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the azetidine ring, providing a powerful tool for the late-stage modification of these scaffolds.[5]

Biological Activities and Therapeutic Potential

2-Arylazetidine derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antibacterial Agents

The β-lactam (azetidin-2-one) core is the cornerstone of a major class of antibiotics.[3] While many of these are fused to other rings, monocyclic β-lactams also exhibit antibacterial properties.[3][7] The introduction of an aryl group at the 2-position can modulate the antibacterial spectrum and potency.

Cholesterol Absorption Inhibitors

A series of 2-azetidinone derivatives have been identified as potent cholesterol absorption inhibitors.[12] While initially designed as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors, their in vivo activity was found to be independent of ACAT inhibition, suggesting a different molecular mechanism.[12] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the azetidinone ring is critical for activity.[12]

Enzyme Inhibitors

The constrained conformation of the azetidine ring makes it an interesting scaffold for the design of enzyme inhibitors. 4-Alkylidene-azetidin-2-ones have been reported as novel inhibitors of leukocyte elastase and gelatinases (MMP-2 and MMP-9), which are implicated in inflammatory diseases and cancer metastasis.[13]

Agents for Neurodegenerative Diseases

There is growing interest in the potential of azetidine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] The neuroprotective effects of various natural and synthetic compounds are being actively investigated, and the unique structural features of 2-arylazetidines make them promising candidates for the development of new therapies targeting the central nervous system.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of lead compounds. For the 2-azetidinone cholesterol absorption inhibitors, it was found that specific substitutions on the aryl rings and at other positions of the heterocyclic nucleus were necessary for potent in vivo activity.[12] These studies provide a roadmap for the rational design of more effective 2-arylazetidine-based drugs.

Experimental Protocols

General Synthesis of a 2-Aryl-N-tosylazetidine[10]

This protocol describes a general three-step synthesis of 2-aryl-N-tosylazetidines.

Step 1: Synthesis of N-Tosyl-β-aminoester

-

To a solution of diisopropylamine in dry THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Add tert-butyl acetate dropwise and stir for 1 hour at -78 °C.

-

Add a solution of the appropriate N-tosylarylaldimine in dry THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-tosyl-β-aminoester.

Step 2: Reduction to γ-Amino Alcohol

-

To a suspension of lithium aluminum hydride (LAH) in dry THF at 0 °C, add a solution of the N-tosyl-β-aminoester in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate to obtain the γ-amino alcohol.

Step 3: Cyclization to 2-Aryl-N-tosylazetidine

-

To a solution of the γ-amino alcohol in THF, add powdered KOH and tosyl chloride.

-

Reflux the mixture for 30 minutes.

-

Cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to afford the 2-aryl-N-tosylazetidine.

Regio- and Diastereoselective Synthesis of a trans-3-(Hydroxymethyl)-2-arylazetidine[4]

This protocol outlines the key cyclization step for the synthesis of a trans-3-(hydroxymethyl)-2-arylazetidine.

-

Prepare a solution of potassium tert-butoxide in THF in a Schlenk tube under a nitrogen atmosphere and cool to -78 °C.

-

Add diisopropylamine followed by a hexane solution of butyllithium dropwise.

-

Stir the resulting superbase mixture for 20 minutes at -78 °C.

-

Add a solution of the starting oxiranylmethyl-substituted benzylamine in absolute THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with water and diethyl ether at -78 °C and allow it to warm to room temperature.

-

Separate the phases and extract the aqueous phase with diethyl ether.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the trans-3-(hydroxymethyl)-2-arylazetidine.

Conclusion and Future Outlook

2-Arylazetidine derivatives represent a valuable and versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. A variety of synthetic methods have been developed for their preparation, including both classical and modern catalytic approaches that allow for the control of stereochemistry. The unique structural and electronic properties conferred by the 2-aryl substituent, combined with the inherent characteristics of the strained azetidine ring, have led to the discovery of derivatives with a broad spectrum of biological activities, including antibacterial, cholesterol-lowering, and enzyme-inhibitory effects.

Future research in this area is likely to focus on the development of more efficient and stereoselective synthetic methodologies, particularly those that allow for the rapid generation of diverse libraries of 2-arylazetidines for high-throughput screening. A deeper understanding of the structure-activity relationships for different biological targets will guide the rational design of more potent and selective drug candidates. Furthermore, the exploration of 2-arylazetidines as therapeutic agents for challenging diseases, such as neurodegenerative disorders, is a promising avenue for future investigation. The continued development of this fascinating class of compounds holds great promise for the discovery of novel therapeutics to address unmet medical needs.

References

- Singh, S., & Singh, S. K. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron Letters, 47(46), 8143-8146.

- Borysov, A., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

-

Capriati, V., & Degennaro, L. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(13), 4235. [Link]

-

Wang, K., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(34), 13576-13582. [Link]

-

Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11226-11239. [Link]

-

Foley, D. J., & O'Brien, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2633-2644. [Link]

-

Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47647-47673. [Link]

-

Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358. [Link]

-

Schindler, C. S., & Thornton, C. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3329-3343. [Link]

-

Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring - Semantic Scholar. [Link]

-

Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8533-8536. [Link]

-

Capriati, V., & Degennaro, L. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - ResearchGate. [Link]

-

Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47647-47673. [Link]

-

Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

-

Ionescu, M. A., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4140-4158. [Link]

-

Wulff, W. D., et al. (2018). Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines. The Journal of Organic Chemistry, 83(1), 129-147. [Link]

-

Alcaide, B., & Almendros, P. (2002). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 102(11), 3857-3934. [Link]

-

Giammona, G., et al. (2002). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. International Journal of Oncology, 21(5), 1135-1141. [Link]

-

Uddin, M. S., et al. (2014). Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Oxidative Medicine and Cellular Longevity, 2014, 690218. [Link]

-

Sharma, S., & Kumar, P. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-19. [Link]

-

Ritu, B., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

-

LoPachin, R. M., & Gavin, T. (2008). Type-2 alkenes mediate synaptotoxicity in neurodegenerative diseases. NeuroToxicology, 29(5), 757-768. [Link]

-

Cicero, A. F. G., & Colletti, A. (2018). Natural Bioactive Compounds Acting against Oxidative Stress in Chronic, Degenerative, and Infectious Diseases. Oxidative Medicine and Cellular Longevity, 2018, 2931258. [Link]

-

Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. [Link]

-

Mittal, J., et al. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Molecules, 26(16), 4983. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 7(8), 855-866. [Link]

-

Ayyanar, M., & Subash-Babu, P. (2012). Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases. Evidence-Based Complementary and Alternative Medicine, 2012, 824826. [Link]

-

Singh, A., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(13), 11019. [Link]

-

Tringali, C. (Ed.). (2012). Bioactive Compounds from Natural Sources: Natural Products as Lead Compounds in Drug Discovery. CRC press. [Link]

-

Pang, K. L., & Chow, Y. Y. (2023). Therapeutic Effects of Natural Bioactive Compounds in the Management of Human Diseases. Antioxidants, 12(12), 2151. [Link]

-

van der Veen, J., et al. (2022). Synthesis and structure-activity relationship studies of N-terminal analogues of the lipopeptide antibiotics brevicidine and laterocidine. MedChemComm, 13(12), 2200-2208. [Link]

-

Kaur, H., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Pharmaceuticals, 15(8), 986. [Link]

-

Sharma, A., et al. (2021). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Drug Design, Development and Therapy, 15, 2453-2475. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. home.iitk.ac.in [home.iitk.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 16. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylazetidine: Synthesis, Reactivity, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Phenylazetidine, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its unique structural and physicochemical properties that are advantageous in drug design.[1][2] This document delves into the core characteristics of this compound, including its physicochemical properties, detailed synthetic methodologies, characteristic reactivity, and its emerging role as a valuable building block for complex pharmaceutical agents. The inherent ring strain and defined three-dimensionality of the azetidine ring, combined with the steric and electronic influence of the C2-phenyl group, make this molecule a compelling scaffold for exploring new chemical space.[1][3][4]

Physicochemical and Structural Properties

This compound is a cyclic amine characterized by a phenyl group attached to the carbon atom adjacent to the nitrogen in the four-membered azetidine ring.[3] This substitution pattern is crucial as it introduces a chiral center and significantly influences the molecule's reactivity and biological interactions.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22610-18-0 | [5][6][7] |

| Molecular Formula | C₉H₁₁N | [5][6][7] |

| Molecular Weight | 133.19 g/mol | [5][6][7] |

| IUPAC Name | This compound | [6] |

| Boiling Point | 216 °C at 760 mmHg | [5] |

| Density | 1.015 g/cm³ (Predicted) | [5][8] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| InChI Key | CLNGGMJEJSANIE-UHFFFAOYSA-N |[6] |

Synthesis Methodologies: Constructing the Strained Ring

The synthesis of the azetidine ring is a non-trivial challenge due to its inherent ring strain. However, several robust methods have been developed, often involving intramolecular cyclization strategies. A common and effective approach for synthesizing 2-aryl-N-activated azetidines involves the formation of a γ-amino alcohol precursor followed by a ring-closing reaction.[9] The activation of the nitrogen, typically with a tosyl (Ts) group, facilitates the final cyclization and can be removed later if the secondary amine is desired.

General Synthetic Strategy: Intramolecular Nucleophilic Substitution

A prevalent pathway involves the reduction of N-protected β-amino esters to their corresponding γ-amino alcohols, which are then cyclized.[9] The tosyl group serves a dual purpose: it acts as a protecting group for the nitrogen and its electron-withdrawing nature makes the attached protons more acidic and facilitates subsequent reactions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is based on established methodologies for the synthesis of N-tosylated 2-arylazetidines.[9]

Step 1: Synthesis of tert-butyl 3-(phenyl)-3-(tosylamino)propanoate (1)

-

Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium to diisopropylamine in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add tert-butyl acetate to the LDA solution to form the ester enolate.

-

Add a solution of N-tosylbenzaldimine to the enolate mixture. The causality here is the nucleophilic attack of the enolate on the electrophilic imine carbon.

-

Allow the reaction to proceed for several hours before quenching with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Step 2: Reduction to 3-(phenyl)-3-(tosylamino)propan-1-ol (2)

-

Dissolve the purified β-amino ester (1) in dry THF.

-

Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LAH) in THF at 0 °C. The LAH serves as a powerful reducing agent to convert the ester to a primary alcohol.

-

After the reaction is complete (monitored by TLC), quench carefully by sequential addition of water and NaOH solution.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude γ-amino alcohol.

Step 3: Cyclization to 2-phenyl-1-tosylazetidine (3)

-

Dissolve the γ-amino alcohol (2) in THF.

-

Add powdered potassium hydroxide (KOH) followed by tosyl chloride (TsCl). The KOH acts as a base to deprotonate the alcohol, forming an alkoxide which then undergoes an intramolecular Sₙ2 reaction, displacing the tosyl group on the nitrogen to form the azetidine ring.

-

Reflux the mixture for 30-60 minutes.

-

After cooling, extract the product, dry the organic layer, and purify by chromatography to yield the N-tosylazetidine.

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by two key features: the nucleophilic secondary amine and the strained four-membered ring. The phenyl group provides steric bulk and electronic effects at the C2 position.

-

Reactions at Nitrogen: The lone pair on the nitrogen atom makes it a good nucleophile and a base. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation reactions to form various derivatives.

-

Ring-Opening Reactions: While less strained than the corresponding aziridine, the azetidine ring can undergo nucleophilic ring-opening reactions, particularly when the nitrogen is activated by an electron-withdrawing group (like a tosyl group).[9] This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon (C4) or the benzylic carbon (C2), depending on the reaction conditions and the nature of the nucleophile.[3][9]

Caption: Key reactivity pathways for the this compound scaffold.

Applications in Drug Discovery

The azetidine motif is a "privileged scaffold" in modern medicinal chemistry. Its incorporation into drug candidates can confer several beneficial properties:

-

Improved Physicochemical Properties: Azetidines can increase aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues, which is beneficial for pharmacokinetics.[2]

-

Metabolic Stability: The rigid, strained ring can block sites of metabolism, leading to a longer half-life in vivo.[1]

-

Vectorial Exit Points: The three-dimensional structure of the azetidine ring provides unique exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[1]

-

Bioisosterism: Azetidine rings are often used as bioisosteres for piperidine and piperazine rings, offering a smaller, more rigid alternative.[1]

While this compound itself is not an approved drug, it serves as a crucial chiral building block for more complex molecules.[4][10] The azetidine scaffold is present in several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), underscoring the therapeutic relevance of this heterocyclic system.[1][2]

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution in a well-ventilated fume hood.

-

GHS Hazard Classification:

-

Pictograms: GHS07 (Harmful)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Some sources also indicate H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage).[6]

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area (recommended 2-8°C).[8][11]

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile and valuable building block for the synthesis of complex molecular architectures. Its unique combination of a strained four-membered ring and a functional phenyl group provides a platform for developing novel therapeutics. Understanding its synthesis, reactivity, and safe handling is paramount for researchers aiming to leverage its potential in drug discovery and advanced organic synthesis. The continued development of synthetic methodologies to access diversely substituted 2-phenylazetidines will undoubtedly fuel further innovation in medicinal chemistry.[10]

References

-

This compound | C9H11N | CID 568971. PubChem - NIH. [Link]

-

This compound Two. Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions. IIT Kanpur. [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]

-

N-Phenylazetidine | C9H11N | CID 137894. PubChem - NIH. [Link]

-

This compound (C9H11N). PubChemLite. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 22610-18-0: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 22610-18-0 [chemnet.com]

- 6. This compound | C9H11N | CID 568971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. home.iitk.ac.in [home.iitk.ac.in]

- 10. chemrxiv.org [chemrxiv.org]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-Phenylazetidine: Properties, Synthesis, and Reactivity

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their unique structural and physicochemical properties, stemming from a balance of ring strain and stability, make them valuable scaffolds.[1][3] The inherent ring strain of approximately 25.4 kcal/mol is intermediate between the highly reactive aziridines and the more stable pyrrolidines, affording a unique reactivity profile that can be harnessed in synthetic chemistry.[4] This constrained four-membered ring provides a rigid framework, enabling precise spatial orientation of substituents for enhanced binding affinity and selectivity towards biological targets.[5][6]

2-Phenylazetidine, a key representative of this class, features a phenyl group at the 2-position of the azetidine ring. This substitution significantly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore in the design of novel therapeutics.[7][8] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a cyclic amine that typically appears as a colorless to pale yellow liquid or solid, depending on purity.[7][9] It is soluble in common organic solvents like ethanol, ether, and acetone, but only slightly soluble in water.[9] The presence of the chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-phenylazetidine.[8]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁N | [7][10][11] |

| Molecular Weight | 133.19 g/mol | [7][10][12] |

| CAS Number | 22610-18-0 | [7][10][11] |

| Appearance | Colorless to light yellow liquid or solid | [7][9] |

| Boiling Point | 216 °C at 760 mmHg; 76-78 °C at 2.5 Torr | [10][13] |

| Density | ~1.015 g/cm³ | [10] |

| Refractive Index | 1.547 | [10] |

| Flash Point | 85.2 °C | [10] |

| pKa | 10.44 ± 0.40 (Predicted) | [13] |

Spectroscopic Profile

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.4 ppm range), a methine proton at the C2 position, and methylene protons for the C3 and C4 positions of the azetidine ring. The NH proton will also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and three distinct signals for the sp³-hybridized carbons of the azetidine ring.

-

-

Mass Spectrometry (MS): Mass spectrometric analysis will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 133.19). Fragmentation patterns can provide further structural information.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Synthesis and Purification

The synthesis of 2-arylazetidines can be achieved through several routes, often involving the cyclization of a γ-amino alcohol precursor.[6][14] A common and reliable method involves the reduction of a β-amino ester followed by intramolecular cyclization.

A Representative Synthetic Protocol

This protocol describes a general, two-step synthesis of N-tosyl-2-phenylazetidine, a common derivative, starting from an N-tosylarylamine and an ester enolate. The tosyl group can be subsequently removed if the free amine is desired.

Step 1: Synthesis of N-Tosyl-β-aminoester

-

Generate lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add tert-butyl acetate to the LDA solution to form the ester enolate.

-

Slowly add a solution of N-tosylbenzaldimine to the enolate solution at -78 °C.

-

Allow the reaction to proceed for several hours before quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Cyclization to 2-Phenyl-N-tosylazetidine

-

Dissolve the crude N-tosyl-β-aminoester from Step 1 in anhydrous THF.

-

Add lithium aluminum hydride (LAH) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water again.

-

Filter the resulting solid and concentrate the filtrate. The resulting γ-amino alcohol is then treated with tosyl chloride and potassium hydroxide in THF at reflux to induce cyclization.[14]

-

Purify the final product, 2-phenyl-N-tosylazetidine, by column chromatography on silica gel.

Synthesis and Purification Workflow

The overall process can be visualized as a streamlined workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and purification of this compound derivatives.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the nucleophilicity of the nitrogen atom and the strain of the four-membered ring.

N-Functionalization

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. This allows for a variety of reactions at the nitrogen center, including:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

N-Arylation: Copper- or palladium-catalyzed coupling with aryl halides.[15]

-

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, to form stable sulfonamides.[14]

These reactions are fundamental for incorporating the azetidine scaffold into more complex molecules. The choice of the N-substituent is critical as it modulates the ring's reactivity and can direct subsequent functionalization.[16]

Ring-Opening Reactions

The inherent strain energy of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or with potent nucleophiles.[1][4] This reactivity is a powerful tool for synthesizing functionalized γ-amino compounds.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the azetidine nitrogen is protonated or coordinated, which activates the ring towards nucleophilic attack.[4][17] The nucleophile will typically attack one of the ring carbons, leading to cleavage of a C-N bond. The regioselectivity of the attack is influenced by the substituents on the ring. For this compound, attack at the benzylic C2 position is often favored due to the ability of the phenyl group to stabilize a developing positive charge in the transition state.[4][5]

Caption: Proposed mechanism for acid-catalyzed ring-opening of this compound.

This strain-release reactivity allows azetidines to serve as masked 1,4-dipoles in cycloaddition reactions, providing access to larger heterocyclic systems.[14]

Applications in Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a "privileged" structure in drug design.[3][6] Its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability, and enhanced ligand efficiency.[3][5]

-

Scaffold Rigidity: The constrained nature of the ring reduces the conformational flexibility of a molecule, which can lock it into a bioactive conformation, leading to higher potency and selectivity for its biological target.[3][6]

-

Vectorial Exit Point: The nitrogen atom provides a convenient point for substitution, allowing chemists to project substituents into specific regions of a protein's binding pocket to optimize interactions.

-

Bioisostere: Azetidines can serve as bioisosteric replacements for other common rings like pyrrolidine or piperidine, or even acyclic fragments, to fine-tune pharmacokinetic and pharmacodynamic properties.

While specific drugs containing the this compound core are not yet prevalent, the broader class of functionalized azetidines is found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[3] This underscores the therapeutic potential of this heterocyclic system.[18][19]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to be toxic if swallowed and can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

Conclusion

This compound is a valuable heterocyclic building block with a unique combination of stability and strain-driven reactivity. Its well-defined physicochemical properties and versatile chemical handles make it an attractive scaffold for synthetic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its potential in the development of novel, complex molecules and next-generation therapeutics.

References

-

Azetidine synthesis . Organic Chemistry Portal. [Link]

-

This compound (CAS 22610-18-0) Introduction . ChemBK. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones . Organic Letters (ACS Publications). [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions . Nature Communications. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. [Link]

-

This compound . PubChem, National Institutes of Health. [Link]

-

Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes . Synfacts. [Link]

-

Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis . Journal of the American Chemical Society. [Link]

-

Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines . Molecules. [Link]

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions . PubMed, National Institutes of Health. [Link]

-

Modular access to functionalized azetidines via electrophilic azetidinylation . Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides . Chemistry – A European Journal. [Link]

-

This compound Chemical Properties . Chongqing Chemdad Co., Ltd. [Link]

-

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions . The Journal of Organic Chemistry. [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes . RSC Advances. [Link]

-

A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening reactions . Tetrahedron Letters. [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine . ACG Publications. [Link]

-

3-phenylazetidine (CAS 4363-13-7) . LookChem. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines . The Journal of Organic Chemistry (ACS Publications). [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Taylor & Francis Online. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed, National Institutes of Health. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

-

Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives . Scirp.org. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry . Biogeosciences. [Link]

-

IR and 1 H NMR spectral data . ResearchGate. [Link]

-

Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones . ResearchGate. [Link]

-

Solution-state NMR spectroscopy of famotidine revisited . ResearchGate. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 22610-18-0: this compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 22610-18-0 [chemnet.com]

- 11. scbt.com [scbt.com]

- 12. This compound | C9H11N | CID 568971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. home.iitk.ac.in [home.iitk.ac.in]

- 15. Azetidine synthesis [organic-chemistry.org]

- 16. ricerca.uniba.it [ricerca.uniba.it]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. chemrxiv.org [chemrxiv.org]

Reactivity and stability of the azetidine ring in 2-Phenylazetidine

An In-depth Technical Guide to the Reactivity and Stability of the 2-Phenylazetidine Ring

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the realm of synthetic curiosities to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique combination of conformational rigidity, sp³-rich character, and inherent ring strain imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][4] This guide focuses specifically on this compound, providing a detailed exploration of how the interplay between the strained four-membered ring and the electronic influence of the C2-phenyl substituent governs its chemical reactivity and stability. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical insights to facilitate the strategic application of this valuable synthetic building block.

Core Structural and Energetic Landscape

A comprehensive understanding of this compound's behavior begins with an appreciation of its fundamental structural and energetic properties. The molecule's reactivity is not merely a sum of its parts but a direct consequence of the energetic cost of its cyclic structure.

The Driving Force: Inherent Ring Strain

The azetidine ring is defined by significant ring strain, a consequence of bond angles deviating from the ideal sp³ tetrahedral angle of 109.5°.[5][6] This strain, estimated to be approximately 25.4 kcal/mol, is the primary energetic driver for the ring's characteristic reactions.[1][7] While substantial, this strain energy occupies a synthetically useful "sweet spot"; it renders the ring susceptible to controlled cleavage under specific conditions, yet the molecule is kinetically stable enough for isolation and handling, a distinct advantage over the more labile aziridine ring.[4][7]

| Ring System | Number of Atoms | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 7.4 |

| Table 1: A comparative overview of ring strain energies in small-ring heterocycles and cycloalkanes. The data highlights the significant stored potential energy within the azetidine framework, which is comparable to that of cyclobutane.[1][5][7] |

Conformational Profile: The Puckered Ring

Contrary to a planar representation, the azetidine ring exists in a puckered conformation to alleviate some torsional strain.[8] This dynamic equilibrium between two puckered forms is heavily influenced by its substitution pattern. In this compound, the bulky phenyl group at the C2 position plays a decisive role in dictating the ring's preferred conformation, typically favoring a pseudo-equatorial orientation to minimize steric hindrance.[9] This conformational bias is critical as it pre-organizes the molecule for specific reaction trajectories and influences its binding interactions with biological targets.